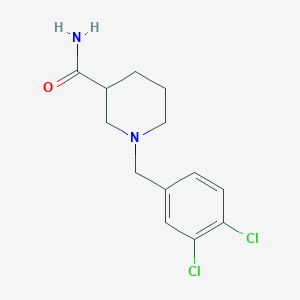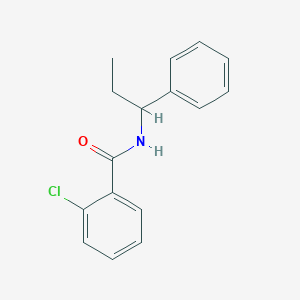![molecular formula C16H17N3O3 B5349921 ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5349921.png)
ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EPPB is a small molecule inhibitor that has been shown to selectively inhibit the activity of a specific protein kinase, making it a valuable tool for studying various cellular processes.
作用机制
Ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate works by selectively inhibiting the activity of a specific protein kinase called ULK1. ULK1 plays a crucial role in the initiation of autophagy, and by inhibiting its activity, this compound can block this process. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit ULK1. By blocking the initiation of autophagy, this compound can alter cellular metabolism and potentially lead to cell death. Additionally, this compound has been shown to have anti-tumor effects in certain cancer cell lines, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the major advantages of ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate is its selectivity for ULK1, which allows researchers to study the specific effects of inhibiting this protein kinase. Additionally, this compound has been shown to be effective at relatively low concentrations, making it a cost-effective tool for research. However, one limitation of this compound is that it may not be effective in all cell types, and its effects may vary depending on the specific experimental conditions.
未来方向
There are several potential future directions for research involving ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate. One area of interest is the development of more potent and selective inhibitors of ULK1, which could have even greater potential as therapeutic agents. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its effects on cellular metabolism and autophagy. Finally, this compound may have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders, and further research is needed to explore these possibilities.
合成方法
The synthesis of ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate involves several steps, including the reaction of ethyl 4-aminobenzoate with 6-methyl-2-pyridinecarboxylic acid chloride to form this compound. The compound is then purified through a series of chromatography steps to obtain the final product.
科学研究应用
Ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate has been used extensively in scientific research to study various cellular processes. One of the most significant applications of this compound is in the study of autophagy, a process by which cells break down and recycle their own components. This compound has been shown to inhibit the activity of a specific protein kinase that is involved in autophagy, making it a valuable tool for studying this process.
属性
IUPAC Name |
ethyl 4-[(6-methylpyridin-2-yl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-22-15(20)12-7-9-13(10-8-12)18-16(21)19-14-6-4-5-11(2)17-14/h4-10H,3H2,1-2H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZWSQSZCMVYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(6-isopropyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5349847.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(4-morpholinylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5349854.png)

![2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5349859.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5349881.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5349884.png)

![(1R*,2R*,6S*,7S*)-4-[(1-methyl-1H-imidazol-2-yl)methyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5349898.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-(3-hydroxyisoxazol-5-yl)propanamide](/img/structure/B5349910.png)
![4-{[2-(4-chlorophenoxy)butanoyl]amino}benzamide](/img/structure/B5349929.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5349937.png)

